Cas no 151922-16-6 (2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)-)

2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- structure
151922-16-6 structure
Product name:2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)-
CAS No:151922-16-6
MF:C27H35N5O8
MW:557.5955
CID:140693
PubChem ID:54704423

2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-,(4S,4aS,5aR,12aS)-
    • (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a
    • 2-Naphthacenecarboxamide,4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a...
    • 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-9-(((dimethylamino)acetyl)amino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, (4S-(4alpha,4aalpha,5aalpha,12aalpha))-
    • 4,7-Bis(dimethylamino)-9-(((dimethylamino)acetyl)amino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide (4S-(4alpha,4aalpha,5aalpha,12aalpha))-
    • 9-(N,N-Dimethylglycylamido)minocycline
    • Dmg-mino
    • N,N-Dimethylglycylamido-minocycline
    • CL-344,677
    • (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-3,10,12,12a-tetrahydroxy-1,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    • CHEBI:29569
    • [4S-(4.alpha.,4a.alpha.,5a.alpha.,12a.alpha.)]-4,7-Bis(dimethylamino)-9-[(dimethylamino)acetylamino]-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide
    • cl329998
    • DMG-Minocycline
    • (4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
    • 151922-16-6
    • DTXSID501099291
    • Q27110152
    • LMPK07000009
    • CL-344677
    • SCHEMBL12701614
    • Inchi: InChI=1S/C27H35N5O8/c1-30(2)10-16(33)29-14-9-15(31(3)4)12-7-11-8-13-20(32(5)6)23(36)19(26(28)39)25(38)27(13,40)24(37)17(11)22(35)18(12)21(14)34/h9,11,13,20,34-35,38,40H,7-8,10H2,1-6H3,(H2,28,39)(H,29,33)/t11-,13-,20-,27-/m0/s1
    • InChI Key: HZACOPMRVHUEFI-ISIOAQNYSA-N
    • SMILES: CN(CC(NC1=CC(N(C)C)=C2C(C(=C3[C@@H](C2)C[C@H]2[C@@H](C(C(=C(O)[C@@]2(O)C3=O)C(=O)N)=O)N(C)C)O)=C1O)=O)C

Computed Properties

  • Exact Mass: 557.248563
  • Monoisotopic Mass: 557.248563
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 5
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 197
  • XLogP3: _0.7

Experimental Properties

  • Density: 1.51
  • Boiling Point: 761°Cat760mmHg
  • Flash Point: 414.1°C
  • Refractive Index: 1.697

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.